molecular formula C4H4N2O2 B1585935 Pyrazine-2,3-diol CAS No. 931-18-0

Pyrazine-2,3-diol

Cat. No.: B1585935
CAS No.: 931-18-0
M. Wt: 112.09 g/mol
InChI Key: CIGLZLCKRXOFQU-UHFFFAOYSA-N
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Description

Pyrazine-2,3-diol is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₂ It is characterized by a pyrazine ring substituted with two hydroxyl groups at the 2 and 3 positions

Biochemical Analysis

Biochemical Properties

Pyrazine-2,3-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a good medicinal potential when docked with the 1FP1 protein

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism is complex and is currently being studied in detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2,3-diol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropyrazine with sodium hydroxide in an alcohol solvent, followed by acidolysis to obtain the product . Another method includes the cyclization of appropriate precursors under specific conditions to form the pyrazine ring with hydroxyl substitutions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyrazine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pyrazine-2,3-dione.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of alkyl or acyl-substituted pyrazine derivatives.

Scientific Research Applications

Pyrazine-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    Pyrazine: A simpler analog without hydroxyl groups.

    Pyridazine: An analog with the second nitrogen atom in position 2.

    Pyrimidine: An analog with the second nitrogen atom in position 3.

Comparison: Pyrazine-2,3-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl groups enhance its solubility in water and its ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

1,4-dihydropyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGLZLCKRXOFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379178
Record name Pyrazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-18-0, 221303-72-6
Record name 1,4-Dihydro-2,3-pyrazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221303-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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